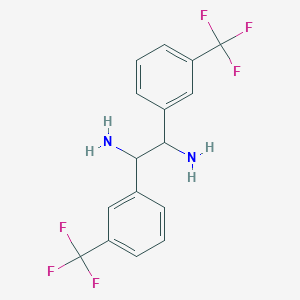
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with the amine groups of the chiral diamine precursor under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce more reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can be used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through stereospecific interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Uniqueness
The presence of trifluoromethyl groups in (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can enhance its reactivity and selectivity in various chemical and biological applications.
Propriétés
Formule moléculaire |
C16H14F6N2 |
|---|---|
Poids moléculaire |
348.29 g/mol |
Nom IUPAC |
1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-3-9(7-11)13(23)14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8,13-14H,23-24H2 |
Clé InChI |
POCXSZQENPZZJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


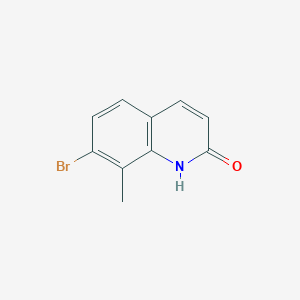
![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
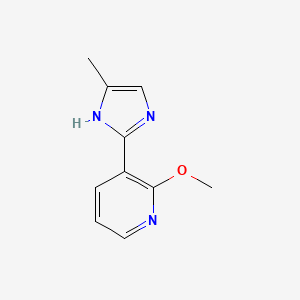

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
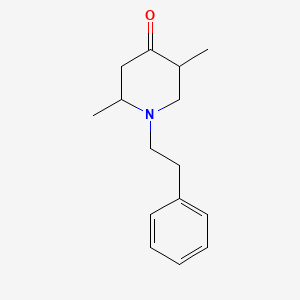
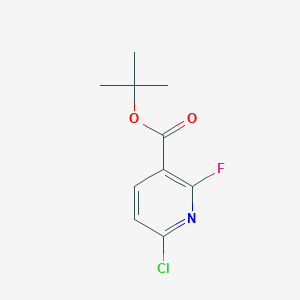
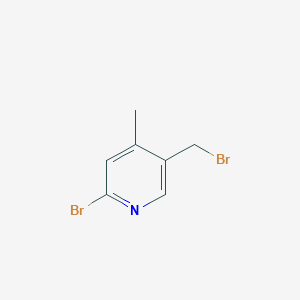
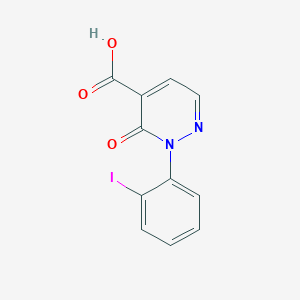
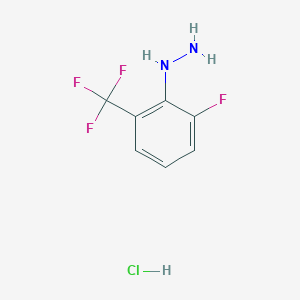
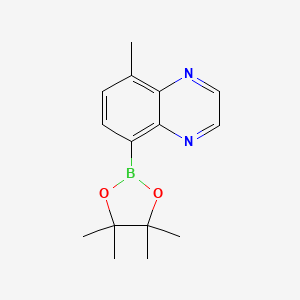
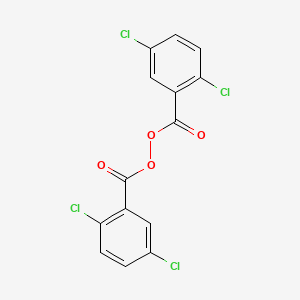
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
